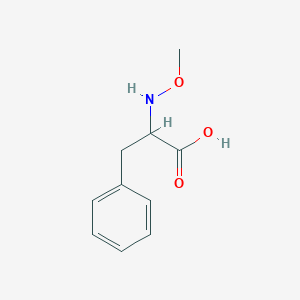

N-Methoxy-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(methoxyamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |

InChI Key |

BDODTYCIJQSFMA-UHFFFAOYSA-N |

Canonical SMILES |

CONC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Contextualization Within the Landscape of Modified Amino Acid Chemistry

For decades, scientists have recognized the immense potential of amino acids beyond their fundamental role as the building blocks of proteins. The chemical modification of amino acids opens up a vast and exciting field of research, providing the foundation for new medicines, including antibiotics. bristol.ac.uk Life's primary toolkit consists of 20 canonical amino acids, which assemble into proteins and peptides that govern nearly all cellular activities. nih.gov However, medicinal chemists are not limited to these 20 and have been exploring non-canonical amino acids (ncAAs) to create designer peptides with enhanced drug-like properties. nih.gov

The modification of amino acids can take many forms, such as the introduction of a ring of carbon atoms at the molecule's core or alterations to the N-, α-, or β-centers, all of which significantly expand chemical diversity and improve pharmaceutical characteristics. bristol.ac.uknih.gov These modifications can lead to compounds with enhanced pharmacological activity, improved water solubility, and reduced cytotoxicity. frontiersin.org The inspiration for using ncAAs in drug discovery often comes from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which exhibit unique and potent biological activities due to their unusual amino acid architectures. nih.gov

N-Methoxy-L-phenylalanine is a prime example of a modified amino acid that is gaining prominence. The "N-methoxy" modification involves the substitution of a hydrogen atom on the nitrogen of the amino group with a methoxy (B1213986) group. This seemingly simple alteration can have profound effects on the molecule's properties and reactivity, making it a valuable asset in various research and development endeavors.

Significance As a Versatile Research Scaffold and Chemical Intermediate

Asymmetric Synthesis Approaches for Enantiomeric Purity

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of classical resolution. These methods rely on the use of chiral entities to guide the stereochemical outcome of a reaction.

Chiral Auxiliaries and Catalysts in Stereoselective Derivatization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. youtube.com This strategy has been widely applied to the asymmetric synthesis of amino acids. nih.gov

A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. Evans' oxazolidinones, for example, are highly effective chiral auxiliaries. researchgate.net The N-acyloxazolidinone, derived from a readily available amino alcohol, creates a rigid, sterically defined environment. Deprotonation forms a specific Z-enolate, which is then alkylated. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus inducing high diastereoselectivity. researchgate.net Subsequent hydrolysis or alcoholysis cleaves the target amino acid derivative, freeing the chiral auxiliary.

While direct examples for this compound are not prevalent in foundational literature, the synthesis of complex phenylalanine derivatives demonstrates the power of this method. For instance, chiral auxiliaries have been instrumental in creating synthons for medicinally important compounds. researchgate.net The principles of diastereoselective alkylation controlled by auxiliaries like camphor-derived structures or Evans' oxazolidinones are directly applicable to the synthesis of this compound by using an appropriate N-methoxy-N-acylglycinate precursor. researchgate.net

Enantioselective Phase Transfer Catalysis in Phenylalanine Derivative Synthesis

Asymmetric phase-transfer catalysis (PTC) is a powerful and environmentally benign method for synthesizing chiral α-amino acids due to its operational simplicity and mild reaction conditions. nih.gov This technique involves the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, facilitated by a chiral phase-transfer catalyst. nih.govacs.org

The synthesis of phenylalanine derivatives via PTC typically involves the asymmetric α-alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a substituted benzyl (B1604629) bromide. nih.gov Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are among the most effective catalysts, reliably inducing high enantioselectivity. nih.govnih.gov The stereochemical outcome is predictable and controllable: catalysts derived from cinchonine (B1669041) typically yield (R)-amino acids, while those from cinchonidine (B190817) afford the (S)-enantiomers. nih.gov

Research has demonstrated the synthesis of a variety of substituted phenylalanine derivatives with excellent yields and high enantiomeric excess (ee). nih.gov For example, the synthesis of (R)-(3-chloro-5-methoxy)phenylalanine, a component of the antitumor agent LY355703, has been achieved using this method. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base + 3-Chloro-5-methoxybenzyl bromide | (R)-(3-chloro-5-methoxy)phenylalanine derivative | 95 | 92 | nih.gov |

| O-allyl-N-(9-anthracenmethyl) cinchonidium bromide | Glycine Schiff base + 3,5-Difluorobenzyl bromide | (S)-3,5-difluorophenylalanine derivative | 98 | 96 | nih.gov |

| (-)-N-benzylcinchonidinium chloride | N-benzylideneglycine Et ester + Benzyl bromide | D-Phenylalanine derivative | - | 89.9 | sioc-journal.cn |

This methodology is scalable and robust, although catalyst stability can be a critical factor, particularly under basic conditions. acs.orgcapes.gov.br

Crystallization-Induced Asymmetric Transformations for Chiral Amino Acid Precursors

Crystallization-induced asymmetric transformation (CIAT) is an efficient technique for obtaining a single enantiomer from a racemic mixture in potentially 100% yield. ut.ac.irthieme-connect.de The process combines the selective crystallization of one diastereomer or enantiomer from a solution with the simultaneous equilibration (racemization) of the undesired isomer remaining in the solution. thieme-connect.de This dynamic equilibrium continuously converts the undesired isomer into the desired one, which then crystallizes, driving the entire mixture towards a single solid-state stereoisomer.

This method has been successfully applied to the synthesis of α-amino acid precursors. nih.govrug.nl In one approach, a diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary is coupled with an in-situ CIAT. The resulting α-aminonitrile has two chiral centers, and one of the two diastereomers selectively precipitates from the reaction mixture in high yield and diastereomeric purity. nih.govrug.nl

Another powerful application is the resolution of racemic phenylalanine methyl ester derivatives. ut.ac.irut.ac.ir In this strategy, the racemic amino acid ester is reacted with an enantiomerically pure resolving agent, such as (2R, 3R)-tartaric acid, to form a pair of diastereomeric salts. By carefully selecting the solvent and conditions, one diastereomeric salt becomes less soluble and crystallizes out, while the more soluble diastereomer remains in solution and equilibrates to the less soluble form. This has been used to produce precursors for L-Dopa, which contains a substituted phenylalanine backbone. ut.ac.irut.ac.ir

| Racemic Precursor | Resolving Agent / Method | Key Outcome | Yield (%) | Purity | Reference |

|---|---|---|---|---|---|

| (RS)-Phenylalanine methyl ester derivatives | (2R, 3R)-Tartaric acid | Selective crystallization of the (L)-phenylalanine methyl ester (2R, 3R)-tartrate salt. | 71-85 | High optical purity | ut.ac.ir |

| Various aldehydes + (R)-phenylglycine amide + KCN | Strecker reaction with in-situ CIAT | Selective precipitation of one diastereomer of the α-amino nitrile. | 76-93 | dr > 99/1 | nih.gov |

Biocatalytic and Enzymatic Routes for this compound Analogues

Biocatalysis offers a highly selective and sustainable alternative to classical chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals. qut.edu.au

Phenylalanine Ammonia (B1221849) Lyase (PAL) Mediated Amination for Substituted Phenylalanines

Phenylalanine ammonia lyases (PALs) are enzymes that naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.orgturner-biocatalysis.com The reverse reaction, the hydroamination of a cinnamic acid derivative in the presence of high concentrations of ammonia, is of significant synthetic value. turner-biocatalysis.comuw.edu.pl This reaction is highly atom-economical and does not require any cofactors, making it an attractive industrial process. turner-biocatalysis.comoup.com

While wild-type PALs have a limited substrate scope, protein engineering has been used to develop tailored mutants with enhanced activity and broader substrate specificity. nih.gov Researchers have successfully engineered PAL from Petroselinum crispum (PcPAL) to synthesize bulky L-arylalanines. nih.gov By mutating key residues in the hydrophobic binding pocket (e.g., F137 and I460), variants have been created that can accept substituted cinnamic acids to produce valuable phenylalanine analogues, such as (4-methoxyphenyl)alanine. nih.gov

| Enzyme | Substrate (Cinnamic Acid Derivative) | Product (L-phenylalanine analogue) | Conversion (%) | Reference |

|---|---|---|---|---|

| PcPAL Mutant F137V/I460V | (E)-3-(4-methoxyphenyl)acrylate | L-(4-methoxyphenyl)alanine | 93 | nih.gov |

| PcPAL Mutant F137V/I460A | (E)-3-(naphthalen-2-yl)acrylate | L-(naphthalen-2-yl)alanine | >99 | nih.gov |

| AvPAL (from Anabaena variabilis) | Variety of substituted cinnamic acids | Corresponding L-phenylalanine analogues | up to 90 | frontiersin.org |

Although this method directly produces C-substituted phenylalanines, the principles of enzymatic synthesis could be applied to a suitably designed precursor for this compound, assuming an appropriate enzyme could be identified or engineered.

Chemo-Enzymatic Hybrid Strategies in Amino Acid Derivative Synthesis

Chemo-enzymatic strategies combine the best of both worlds: the efficiency and scalability of chemical synthesis with the unparalleled selectivity of biocatalysis. nih.govbeilstein-journals.org These multi-step cascade processes can overcome the limitations of purely chemical or purely enzymatic routes. nih.gov

A powerful chemo-enzymatic approach for producing enantiopure amino acids is deracemization. qut.edu.au This process starts with an inexpensive racemic mixture of an amino acid. One enantiomer is selectively oxidized to the corresponding α-keto acid by an enantioselective oxidase (e.g., D-amino acid oxidase). The resulting α-keto acid, along with the remaining desired L-amino acid, is then subjected to a non-selective chemical reduction, which converts the keto acid back into the racemic amino acid. qut.edu.auresearchgate.net This cycle continuously consumes the undesired enantiomer, ultimately converting the entire racemic starting material into the desired enantiomerically pure amino acid with yields far exceeding the 50% limit of classical resolution. qut.edu.au

This concept has been refined into one-pot cascade processes. For example, a system coupling PAL-catalyzed amination with a chemo-enzymatic deracemization has been developed. nih.gov The PAL enzyme produces a mixture of L- and D-phenylalanine derivatives. A D-amino acid oxidase then selectively oxidizes the D-isomer, which is subsequently reduced back to a racemic mixture by a chemical reductant, allowing the PAL to enrich the L-isomer over time. This strategy significantly enhances the yield and enantiomeric purity of the final product. nih.govacs.org Such a hybrid strategy could be envisioned for this compound, starting from a racemic N-methoxy-phenylalanine mixture and employing an engineered L-amino acid oxidase to achieve deracemization.

Advanced Derivatization Strategies for Functional Modification

The functional modification of this compound can be approached through several strategic derivatizations. These include the protection of the N-methoxyamino group and the selective modification of the phenyl ring. These modifications are essential for incorporating this non-natural amino acid into larger molecules like peptides and for developing new derivatives with tailored properties.

N-Protection and O-Alkylation Methods for Phenylalanine Derivatives

The protection of the nitrogen atom and the alkylation of oxygen atoms are fundamental transformations in the chemistry of amino acids. While specific methods for this compound are not extensively documented, general strategies applied to phenylalanine and other amino acids can be adapted.

N-Protection: The introduction of a protecting group on the nitrogen atom is crucial to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for amino acids include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). For instance, N-Boc-N-methyl-4-methoxy-L-phenylalanine has been synthesized, demonstrating the feasibility of protecting N-alkylated phenylalanine derivatives. sigmaaldrich.com Similarly, N-Fmoc-4-methoxy-L-phenylalanine is commercially available, indicating its use in solid-phase peptide synthesis. researchgate.net The synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine has also been reported, showcasing another protective strategy. mdpi.commonash.eduprepchem.com The choice of the protecting group depends on the specific reaction conditions and the desired deprotection strategy.

O-Alkylation: O-Alkylation, particularly of the carboxyl group to form esters, is another common derivatization. For example, L-phenylalanine methyl ester hydrochloride is a readily available starting material for further modifications. rsc.orgopen.ac.uk The synthesis of N-alkoxycarbonyl amino acids has been achieved through the reaction of amino acids with alkyl chloroformates under modified Schötten-Baumann conditions. researchgate.net

The synthesis of N-hydroxyamino acids is a key step toward N-alkoxyamino acids. acs.org These can be subsequently alkylated on the nitrogen-bound oxygen atom. While direct N-methoxylation of L-phenylalanine is not a standard, well-documented procedure, it can be conceptualized as a two-step process: N-hydroxylation followed by O-methylation of the N-hydroxy group.

Table 1: Examples of N-Protection and O-Alkylation of Phenylalanine Derivatives

| Derivative Name | Starting Material | Reagents and Conditions | Reference |

| N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine | L-phenylalanine | 2-(4-Methoxybenzyl)oxycarbonyloxyimino-2-phenylacetonitrile, triethylamine, methanol, dioxane, water | mdpi.comprepchem.com |

| N-Boc-N-methyl-4-methoxy-L-phenylalanine | Not specified | Not specified | sigmaaldrich.com |

| N-Fmoc-4-methoxy-L-phenylalanine | 4-methoxy-L-phenylalanine | Fmoc-OSu, NaHCO3, acetone, water | researchgate.net |

| L-Phenylalanine methyl ester hydrochloride | L-phenylalanine | Thionyl chloride, methanol | open.ac.uk |

This table is generated based on available data for phenylalanine derivatives and may not be directly applicable to this compound without experimental validation.

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of phenylalanine presents a target for various functionalization reactions, which can introduce new chemical properties and biological activities. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective modification of the phenyl group. acs.orgnih.gov

Ortho-Functionalization: The ortho-position of the aromatic ring in phenylalanine derivatives is often the most accessible site for functionalization due to the directing effect of the amino acid backbone. Palladium-catalyzed ortho-C–H olefination of phenylalanine derivatives has been achieved using a removable picolinamide (B142947) directing group, allowing for the introduction of various alkenes. Post-synthetic modification of phenylalanine-containing peptides via Pd-catalyzed C-H olefination has also been reported. nih.gov

Other Functionalizations: Besides olefination, other functional groups can be introduced. For example, iridium-catalyzed C-H borylation of N-Boc protected phenylalanine methyl esters has been shown to occur with high regioselectivity. lvhn.org Furthermore, photocatalytic methods are emerging for the regioselective C-H bond functionalization of arenes, which could potentially be applied to this compound. researchgate.net The development of new synthetic strategies for the chemo- and regioselective transformation of the phenylalanine structural unit remains an active area of research. nih.govnih.gov

The synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol from L-tyrosine involves a sequence of reactions including Friedel-Crafts acylation, methylation, and Baeyer-Villiger oxidation, demonstrating complex modifications of the aromatic ring. britannica.com The introduction of hydroxy and/or methoxy (B1213986) groups on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester has been shown to significantly affect its taste, highlighting the impact of aromatic substitution. medchemexpress.comnih.gov

Table 2: Examples of Regioselective Aromatic Ring Functionalization of Phenylalanine Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

| C-H Olefination | Palladium(II) with picolinamide directing group | ortho | Not specified in provided context |

| C-H Borylation | Iridium catalyst | meta (for meta-substituted derivatives) | lvhn.org |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Not specified in provided context | britannica.com |

| C-H Imidation (on Tyrosine) | N-chlorophthalimide, visible light | ortho to hydroxyl group | mdpi.com |

This table is based on research findings for phenylalanine and its derivatives and serves as a reference for potential functionalization strategies for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of N Methoxy L Phenylalanine Derivatives

Comprehensive Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a non-destructive means to probe the molecular structure of N-Methoxy-L-phenylalanine derivatives. These techniques are sensitive to the vibrations of chemical bonds within the molecule, providing a unique "fingerprint" of its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of L-phenylalanine and its derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes. For pure L-phenylalanine in its zwitterionic form, prominent bands include those for the hydroxyl group (around 3443 cm⁻¹), asymmetric (3068 cm⁻¹) and symmetric (3034 cm⁻¹) stretching vibrations of the charged amino group (NH3+), and vibrations of the carboxylate group (COO⁻) at approximately 1587 cm⁻¹ (asymmetric) and 1525 cm⁻¹ (symmetric deformation of NH3+). researchgate.net Alkyl vibrations are also observed between 2940 and 2964 cm⁻¹. researchgate.net

Studies on derivatives, such as those involving the formation of deep eutectic solvents with choline (B1196258) chloride, show shifts in these characteristic peaks, indicating the formation of new hydrogen bonds. researchgate.net For instance, a shift in the peak around 1483 cm⁻¹ to 1453 cm⁻¹ suggests an interaction between the glycerin and choline chloride. researchgate.net Furthermore, the analysis of L-phenylalanine in aqueous solutions at different pH values has demonstrated the influence of the molecular environment on the vibrational spectra. epa.govyildiz.edu.tr It has been noted that near the isoelectric point, the presence of both ionized (COO⁻) and unionized (COOH) forms can lead to the formation of symmetric hydrogen-bonded dimers. epa.gov

FT-IR can also be used to differentiate between racemic mixtures and pure enantiomers of amino acids due to differences in their crystal symmetry and hydrogen bonding, even though their chemical structures are identical. thermofisher.com

Interactive Data Table: Characteristic FT-IR Bands of L-Phenylalanine and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |

| O-H Stretch | ~3443 | Hydroxyl (in zwitterion) | researchgate.net |

| Asymmetric NH3+ Stretch | ~3068 | Charged Amino | researchgate.net |

| Symmetric NH3+ Stretch | ~3034 | Charged Amino | researchgate.net |

| C-H Stretch | 2940-2964 | Alkyl | researchgate.net |

| Asymmetric COO⁻ Stretch | ~1587 | Carboxylate | researchgate.net |

| Symmetric NH3+ Deformation | ~1525 | Charged Amino | researchgate.net |

| C=C Stretch (aromatic) | ~1625 (shoulder) | Phenyl Ring | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule. For L-phenylalanine, the Raman spectrum shows distinct bands corresponding to the phenyl ring vibrations, which are also observed in its derivatives. researchgate.net The intensity of these bands can be used to monitor the presence and concentration of phenylalanine in a sample. researchgate.net

The analysis of L-phenylalanine and its derivatives by Raman spectroscopy has confirmed the presence of N-H···O and O-H···O hydrogen bonds. researchgate.net In studies of compounds like L-phenylalaninium dihydrogenphosphate, the symmetry of the dihydrogenphosphate anion has been determined to be C2v. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Studies (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and conformation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom.

¹H NMR spectra of L-phenylalanine and its derivatives show characteristic signals for the aromatic protons of the phenyl ring, as well as the protons of the alpha-carbon, beta-carbons, and the amino and carboxyl groups. chemicalbook.com For instance, in N-acetyl-L-phenylalanine, distinct peaks corresponding to the acetyl group protons are also observed. hmdb.ca

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different carbon atoms in the molecule, including the carbonyl carbon, the alpha-carbon, and the carbons of the aromatic ring. spectrabase.comhmdb.ca For example, in Fmoc-Phe-OH, the carbonyl carbon of the carboxyl group appears at a distinct chemical shift. chemicalbook.com Solid-state ¹³C NMR studies on dipeptides containing phenylalanine have shown that the chemical shifts of the aromatic carbons are influenced by local electrostatic fields. illinois.edu

Conformational studies using NMR, often in combination with techniques like Nuclear Overhauser Effect (NOE) measurements, can reveal the three-dimensional structure of peptides containing this compound in solution. nih.govnih.gov These studies can determine the relative orientation of different parts of the molecule, such as the side chains, and identify the presence of intramolecular hydrogen bonds. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylalanine Derivatives

| Nucleus | Functional Group/Position | Approximate Chemical Shift (ppm) | Compound Example | Reference |

| ¹H | Aromatic Protons | 7.2 - 7.5 | L-Phenylalanine | chemicalbook.com |

| ¹H | Alpha-Proton | ~4.0 | L-Phenylalanine | chemicalbook.com |

| ¹H | Beta-Protons | ~3.1 - 3.3 | L-Phenylalanine | chemicalbook.com |

| ¹³C | Carbonyl Carbon (COOH) | ~175-180 | Phenylalanine | hmdb.ca |

| ¹³C | Alpha-Carbon | ~55 | Phenylalanine | hmdb.ca |

| ¹³C | Beta-Carbon | ~38 | Phenylalanine | hmdb.ca |

| ¹³C | Aromatic Carbons | ~127-137 | Phenylalanine | hmdb.ca |

| ¹H | Methoxy (B1213986) Protons (OCH₃) | ~3.8 | 4-Methoxybiphenyl | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound derivatives, the primary chromophore is the phenyl ring. The presence of the methoxy group on the phenyl ring can influence the wavelength of maximum absorption (λmax). For example, 4-Methoxy-L-phenylalanine exhibits a λmax at 273 nm in an aqueous HCl solution. chemicalbook.com

The UV-Vis spectrum can also provide information about the optical properties of materials containing these derivatives. For instance, single crystals of L-phenylalanine L-phenylalaninium formate (B1220265) show good optical transparency with a cut-off wavelength of 200 nm, making them potentially useful for nonlinear optical applications. nih.gov

Mass Spectrometry (MS) Techniques with Differential Ion Mobility for Chiral Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of amino acids and their derivatives. mdpi.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to sequence peptides and identify structural modifications. mdpi.com

A significant challenge in the analysis of amino acids is the differentiation of chiral isomers (enantiomers), as they have the same mass. frontiersin.org Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), coupled with mass spectrometry, offers a solution to this problem. rsc.orgnih.govsciex.comyoutube.com DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. nih.govyoutube.com By derivatizing the amino acids with a chiral reagent, diastereomers are formed which can then be separated by DMS, allowing for the chiral analysis of amino acids. rsc.org This technique has the advantage of being rapid and sensitive. rsc.org

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational chemistry and molecular modeling serve as powerful tools for the predictive analysis of molecular properties, offering insights into the structure, reactivity, and behavior of compounds like this compound and its derivatives. These theoretical methods allow for the investigation of molecules at an atomic level, providing data that complements and guides experimental research. By simulating molecular characteristics and interactions, it is possible to elucidate complex chemical phenomena and predict the behavior of novel or unstudied compounds. The following sections detail the application of several key computational techniques to the study of this compound derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, electronic properties, and reactivity of molecules. DFT calculations for derivatives of this compound would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311g(d) to ensure accurate results. nih.gov Such studies on related molecules, like phenylalanine and its surfactants, demonstrate that DFT can be a valuable tool for understanding electronic distribution and intermolecular affinities. nih.gov

The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For phenylalanine, computational studies have identified several low-energy conformers stabilized by intramolecular hydrogen bonds. nih.govacs.org For an this compound derivative, DFT would similarly predict the most stable arrangement of its atoms, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The methoxy group on the nitrogen atom would introduce specific electronic effects and potential new conformational preferences compared to unsubstituted phenylalanine.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | Cα - Cβ | ~ 1.54 Å |

| Cβ - Cγ (Aromatic) | ~ 1.51 Å | |

| N - Cα | ~ 1.47 Å | |

| N - OCH3 | ~ 1.43 Å | |

| C=O | ~ 1.21 Å | |

| C - OH | ~ 1.36 Å | |

| Bond Angles | Cα - N - O | ~ 110° |

| N - Cα - Cβ | ~ 111° | |

| N - Cα - C' | ~ 110° | |

| Cβ - Cα - C' | ~ 112° | |

| Dihedral Angles | χ1 (N-Cα-Cβ-Cγ) | ~ 60°, 180°, -60° |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~ 90° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wikipedia.orgossila.com

For this compound derivatives, HOMO-LUMO analysis can predict regions susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. wikipedia.orgnih.gov In organic electronic materials, this gap determines the wavelengths of light a molecule can absorb and emit. ossila.com

While specific calculations for this compound are not detailed in the provided results, studies on similar compounds provide a framework. For instance, in an analysis of 4-Methoxy-N-(3-phenylallylidene) aniline, the HOMO-LUMO energies were calculated using DFT (B3LYP) and Hartree-Fock methods to understand its electronic properties. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich phenyl ring and the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO is expected to be located over the carboxylic acid group and the aromatic ring, which can accept electron density. The presence of the electron-donating methoxy group attached to the nitrogen is expected to raise the energy of the HOMO compared to unsubstituted phenylalanine, potentially narrowing the HOMO-LUMO gap and increasing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These values are illustrative, based on typical ranges for similar aromatic amino acid derivatives.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.0 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Energy difference; relates to chemical reactivity and electronic transitions. |

The energy levels of orbitals adjacent to the frontier orbitals, such as the HOMO-1 (NHOMO) and LUMO+1 (SLUMO), can also provide deeper insights into the electronic structure and potential reaction pathways. wikipedia.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.edu This technique provides detailed information about charge distribution, hybridization, and the stabilizing effects of orbital interactions within a molecule. q-chem.com

For this compound, significant interactions would be expected between:

The lone pairs on the nitrogen and oxygen atoms (donors) and the anti-bonding orbitals (acceptors) of adjacent sigma bonds (e.g., n(O) -> σ*(N-Cα)).

The π orbitals of the phenyl ring (donors) and the σ* orbitals of the side chain (acceptors).

The lone pairs of the carbonyl oxygen (donor) and the π* orbital of the C=O bond (acceptor).

These interactions lead to electron delocalization, which stabilizes the molecule. The NBO method provides a quantitative measure of these effects, helping to explain the molecule's conformational preferences and reactivity. The analysis also yields natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. q-chem.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound (Illustrative) (Note: These are hypothetical examples of interactions and energies expected for this type of molecule.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (Cα-C') | ~ 5.5 | Hyperconjugation |

| LP (1) O (methoxy) | σ* (N-Cα) | ~ 4.8 | Hyperconjugation |

| LP (2) O (carbonyl) | π* (C'-O(H)) | ~ 25.0 | Resonance Stabilization |

| π (Cγ-Cδ) | π* (Cε-Cζ) | ~ 20.0 | π-conjugation in Phenyl Ring |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, self-assembly processes, and interactions with other molecules like solvents or biological receptors. nih.govnih.gov

MD simulations of this compound could be employed to understand its dynamic behavior in various environments. For example, simulations in an aqueous solution would reveal how the molecule interacts with water, its hydration shell structure, and its conformational flexibility. Such simulations have been successfully used to study the self-assembly of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, which can form fibril-like aggregates. rsc.org

A typical MD simulation setup for this compound would involve:

Placing one or more molecules in a simulation box, often filled with a solvent like water.

Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on the positions of its atoms.

Running the simulation for a specific duration (nanoseconds to microseconds) at a constant temperature and pressure, tracking the trajectory of each atom.

Analysis of the resulting trajectories can provide information on stable conformations, hydrogen bonding patterns, and the potential for aggregation. For instance, studies on phenylalanine have shown how it can self-assemble into ordered nanostructures like nanotubes. nih.govresearchgate.net The introduction of an N-methoxy group would likely alter these interactions due to changes in hydrogen bonding capability and steric hindrance, which could be systematically investigated using MD simulations.

Table 4: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water (Note: This table represents a typical setup for an MD simulation.)

| Parameter | Value/Description | Purpose |

| System | One this compound molecule in a cubic box of water | To study the behavior of a single molecule in an aqueous environment. |

| Force Field | AMBER or GROMOS | To define the interatomic and intermolecular potentials. |

| Water Model | TIP3P or SPC/E | To accurately represent the properties of the solvent. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate conditions of constant number of particles, pressure, and temperature. |

| Temperature | 300 K | To simulate physiological or standard conditions. |

| Pressure | 1 bar | To simulate atmospheric pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Investigative Applications of N Methoxy L Phenylalanine in Academic Research

Utilization as Building Blocks in Peptide and Peptidomimetic Chemistry

The primary application of N-Methoxy-L-phenylalanine and its protected forms, such as Boc-N-methoxy-L-phenylalanine and Fmoc-N-methoxy-L-phenylalanine, is as a specialized building block in the synthesis of peptides and peptidomimetics. chemimpex.commedchemexpress.commedchemexpress.com Its distinct structure allows researchers to probe and modulate the biological activity and conformational properties of peptides.

Incorporation into Bioactive Peptide Sequences

Researchers incorporate this compound into peptide sequences to develop novel therapeutics and biologically active compounds. chemimpex.com The methoxy (B1213986) group can influence the peptide's conformation, stability, and interaction with biological targets. For instance, phenylalanine-containing peptidomimetics have been designed as potent inhibitors of the HIV-1 capsid protein, a crucial target for antiviral drug development. nih.gov In these studies, modifications to the phenylalanine core, including the introduction of substituents like a methoxy group, are explored to optimize antiviral activity and drug-like properties. nih.gov The design of such peptidomimetic ligands with tailored pharmacological profiles often involves exploring how substitutions on the aromatic ring affect receptor binding and selectivity. nih.gov

Design and Synthesis of Peptidomimetic Scaffolds for Molecular Recognition

This compound serves as a key component in the construction of peptidomimetic scaffolds designed to mimic the structure and function of natural peptides for molecular recognition. nih.gov These scaffolds are crucial for studying interactions with biological macromolecules like proteins and carbohydrates. nih.gov The Ugi four-component reaction, for example, has been employed to synthesize a library of phenylalanine-based peptidomimetics, demonstrating the utility of modified amino acids in creating structurally diverse molecules for screening as HIV capsid modulators. nih.gov The goal is to create non-peptide molecules that retain the essential recognition features of the original peptide, offering advantages in stability and bioavailability. nih.gov

Solid-Phase and Solution-Phase Methodologies

Derivatives of this compound are designed to be compatible with standard peptide synthesis techniques. Both solid-phase peptide synthesis (SPPS) and solution-phase methodologies are utilized, depending on the specific research goals. google.com

Solid-Phase Peptide Synthesis (SPPS): For SPPS, the amino acid is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). sigmaaldrich.comsigmaaldrich.com Fmoc-N-methoxy-L-phenylalanine is suitable for the widely used Fmoc-SPPS strategy. sigmaaldrich.comalfa-chemistry.com Similarly, Boc-N-methoxy-L-phenylalanine is employed in Boc-SPPS workflows. sigmaaldrich.com SPPS allows for the efficient, automated synthesis of long peptide chains on a solid support resin. google.comnih.gov

Solution-Phase Synthesis: This classical method is also used for synthesizing peptides and fragments containing this compound, particularly for smaller peptides or when large-scale synthesis is required. google.comalfa-chemistry.com It involves coupling amino acids or peptide fragments in a suitable solvent. google.com

The choice between these methods depends on the desired peptide length, complexity, and scale of synthesis.

| Synthesis Method | Protecting Group | Application Area |

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc (Fluorenylmethyloxycarbonyl) | Stepwise assembly of peptides on a solid support. sigmaaldrich.comnih.gov |

| Boc (tert-Butoxycarbonyl) | Alternative SPPS strategy. sigmaaldrich.com | |

| Solution-Phase Synthesis | Various | Synthesis of peptide fragments or large-scale production. google.comalfa-chemistry.com |

Molecular Recognition and Host-Guest Complexation Studies

The methoxy-substituted phenyl ring of this compound makes it an intriguing guest molecule for studying molecular recognition and the noncovalent interactions that govern host-guest complexation.

Interactions with Cyclodextrin (B1172386) Host Systems

Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity, are excellent host systems for studying molecular encapsulation. nih.govresearchgate.net Research has focused on the inclusion complex formed between β-cyclodextrin and N-acetyl-p-methoxy-L-phenylalanine methyl ester. nih.govacs.org X-ray crystallography studies have revealed that the complex crystallizes with a 2:2 host-guest stoichiometry, where two guest molecules are included within a head-to-head β-CD dimer. researchgate.netacs.org The addition of the methoxy group to the phenyl ring perturbs the packing of the guest molecules inside the cyclodextrin cavity compared to the unsubstituted N-acetyl-L-phenylalanine methyl ester. acs.org This perturbation affects the intermolecular interactions, including hydrogen bonding between the guest molecule and the primary hydroxyl groups of the cyclodextrin host. nih.gov

| Host System | Guest Molecule | Key Findings |

| β-Cyclodextrin | N-acetyl-p-methoxy-L-phenylalanine methyl ester | Forms a 2:2 inclusion complex. researchgate.netacs.org |

| Methoxy group alters guest packing within the host cavity. acs.org | ||

| Changes hydrogen-bonding interactions with the host. nih.gov |

Elucidation of Chiral Recognition Mechanisms

Host-guest complexes involving cyclodextrins and chiral amino acid derivatives like this compound serve as powerful models for understanding the mechanisms of chiral recognition. nih.govresearchgate.net Since these complexes are held together by noncovalent forces, subtle differences in the interactions between a chiral host and the enantiomers of a chiral guest can be investigated. researchgate.net Crystallographic studies of the N-acetyl-p-methoxy-L-phenylalanine/β-cyclodextrin complex provide insights into how the host system differentiates between chiral guests. nih.govacs.org The methoxy substituent influences the orientation and interactions of the guest within the chiral environment of the cyclodextrin dimer, which is a key aspect of the recognition process. acs.orgpnas.org These studies contribute to a growing database of amino acid and peptidomimetic interactions with carbohydrates, which is fundamental for designing systems with high enantioselectivity. nih.govmdpi.com

Biochemical Roles and Metabolic Pathway Perturbation Studies

Genetic Incorporation into Proteins for Structural and Functional Probing

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, enabling detailed investigation of protein structure and function. acs.org this compound, as a derivative of phenylalanine, has been a subject of interest in this field. The technique of genetic code expansion allows for the introduction of ncAAs with unique properties at specific sites within a protein's sequence, a process facilitated by engineered aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs. mdpi.comresearchgate.net

Research has demonstrated that engineered pyrrolysyl-tRNA synthetase (PylRS) systems are particularly versatile for incorporating a wide array of phenylalanine analogs. acs.orgnih.gov For instance, a rationally designed PylRS mutant, PylRS(N346A/C348A), has been shown to genetically encode phenylalanine derivatives with substitutions at various positions on the aromatic ring, including ortho-methoxy-L-phenylalanine, in both Escherichia coli and mammalian cells. acs.org This incorporation allows for the introduction of the methoxy group as a subtle probe. Its size and electronic properties can influence the local protein environment without causing significant structural disruptions, which is a key advantage over bulkier labels. nih.gov

The applications of such incorporation are diverse. The altered electronic nature of the methoxy-substituted aromatic ring can be used to probe protein environments through techniques like 19F NMR if a fluorine tag is also present. researchgate.net Furthermore, the introduction of ncAAs like this compound can be used to study protein folding and stability, as even minor changes in side-chain structure can impact these processes. acs.orgnih.gov

Table 1: Genetic Incorporation of Phenylalanine Derivatives using Engineered Synthetases

| Engineered System | Incorporated Amino Acid (Example) | Host Organism | Application |

| Pyrrolysyl-tRNA Synthetase (PylRS) Mutant (N346A/C348A) | o-methoxy-phenylalanine | E. coli, Mammalian Cells | Probing local protein environment, Protein folding studies. acs.org |

| Evolved M. jannaschii TyrRS-tRNA pair | meta-substituted phenylalanine derivatives | E. coli | Introduction of bioorthogonal functional groups, 19F NMR probe studies. nih.gov |

| MmPylRS/pyltRNACUA system | p-methoxy-L-phenylalanine (from precursor) | E. coli | In-situ generation and incorporation of ncAAs. mdpi.comresearchgate.net |

Influence on Phenylalanine Metabolic Pathways and Related Metabolites

Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and various neurotransmitters. metwarebio.com The primary metabolic pathway for phenylalanine involves its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.gov Perturbations in this pathway, often due to genetic disorders like phenylketonuria (PKU), lead to the accumulation of phenylalanine and its metabolites, such as phenyllactic acid, which can have significant neurological effects. nih.gov

The introduction of this compound into a biological system can potentially influence the natural phenylalanine metabolic pathways. Due to its structural similarity to L-phenylalanine, it may act as a competitive substrate or inhibitor for enzymes involved in phenylalanine transport and metabolism. For example, it could compete with phenylalanine for binding to phenylalanine hydroxylase or amino acid transporters.

Studies on mouse models of PKU have shown that an accumulation of phenylalanine leads to significant alterations in related metabolic pathways, including those for tyrosine and tryptophan biosynthesis. nih.gov While direct studies on the metabolic fate and influence of this compound are limited, it is plausible that its presence could lead to a competitive inhibition scenario, thereby affecting the levels of downstream metabolites. The extent of this influence would depend on the affinity of the metabolic enzymes for this analog compared to the natural substrate, L-phenylalanine.

Research into Potential Modulators of Enzymatic Activities and Stability

The structural similarity of this compound to L-phenylalanine suggests its potential as a modulator of enzymes that recognize phenylalanine as a substrate or regulator. Phenylalanine ammonia-lyase (PAL) is one such enzyme, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway in plants and some microorganisms. mdpi.com Research has been conducted on the activity of PAL with various phenylalanine derivatives. For example, high-throughput screening methods have been developed to identify PAL variants with improved activity towards non-natural substrates like p-methoxy-phenylalanine. ubbcluj.ro

The methoxy group's electronic and steric properties can influence the binding affinity and catalytic efficiency of enzymes. Depending on its position on the phenyl ring (ortho, meta, or para), the methoxy group can alter the molecule's interaction with the enzyme's active site. This can lead to either inhibition or, in some cases, enhanced activity, depending on the specific enzyme and the desired reaction.

Furthermore, the stability of enzymes can be influenced by the binding of ligands. While there is no direct evidence specifically for this compound, studies on other enzymes have shown that high pressure can modulate enzymatic activity on phenylalanine derivatives. For instance, the activity of α-chymotrypsin on N-succinyl-L-phenylalanine-p-nitroanilide is significantly affected by pressure, indicating that environmental factors can alter how enzymes interact with phenylalanine-like substrates. mdpi.com

Exploration in Biosynthesis of Specialized Metabolites (e.g., Darobactins)

Darobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with promising antibiotic activity against Gram-negative bacteria. wikipedia.orgnih.gov They function by inhibiting the BamA protein, which is essential for the formation of the outer membrane in these bacteria. wikipedia.org The native darobactin (B12373904) structure is a heptapeptide. dzif.de

Recent research has focused on creating novel darobactin derivatives to enhance their antibacterial properties. dzif.de One successful strategy involves using amber stop codon suppression to incorporate non-canonical amino acids into the darobactin scaffold. nih.gov In these studies, the C-terminal phenylalanine of darobactin A was targeted for replacement. By cultivating a heterologous production strain in a medium supplemented with various phenylalanine analogs, researchers were able to generate a library of new darobactin compounds. nih.gov

Among the analogs used was 4-methoxy-L-phenylalanine (p-methoxy-L-phenylalanine). nih.gov The successful incorporation of this and other derivatives demonstrates the flexibility of the biosynthetic machinery and opens avenues for systematically modifying the darobactin structure to improve its efficacy and pharmacokinetic properties.

Table 2: Selected Darobactin A Derivatives Generated via Amber Stop Codon Suppression

| Phenylalanine Analog Supplemented | Resulting Modification in Darobactin A |

| 4-fluoro-L-phenylalanine | C-terminal Phe replaced with 4-fluoro-Phe. nih.gov |

| 4-chloro-L-phenylalanine | C-terminal Phe replaced with 4-chloro-Phe. nih.gov |

| 4-bromo-L-phenylalanine | C-terminal Phe replaced with 4-bromo-Phe. nih.gov |

| 4-iodo-L-phenylalanine | C-terminal Phe replaced with 4-iodo-Phe. nih.gov |

| 4-methoxy-L-phenylalanine | C-terminal Phe replaced with 4-methoxy-Phe. nih.gov |

| 4-azido-L-phenylalanine | C-terminal Phe replaced with 4-azido-Phe. nih.gov |

Analytical Method Development for Chiral Compounds

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The separation of enantiomers is a critical task in pharmaceutical and biochemical research, as different enantiomers of a chiral molecule can exhibit distinct biological activities. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for achieving such separations. science.gov For amino acids and their derivatives, including this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds. science.govresearchgate.net These phases operate by forming transient diastereomeric complexes with the analytes, allowing for their differential retention and separation. Another important class of CSPs for amino acid analysis is based on macrocyclic glycopeptides, like teicoplanin. researchgate.net These are particularly effective for separating native amino acids and their derivatives in reversed-phase mode. researchgate.net

The development of a chiral HPLC method for a specific compound like this compound involves optimizing several parameters, including the choice of the chiral stationary phase, the composition of the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), the flow rate, and the column temperature. sigmaaldrich.com Detection is typically performed using a UV detector. While specific application notes for this compound are not broadly published, the general principles applied to other phenylalanine derivatives are directly applicable.

Table 3: Common Chiral Stationary Phases and Conditions for Amino Acid Derivative Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Application Example |

| Polysaccharide-based (e.g., Chiralpak AD-3) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. science.gov | Alkane/Alcohol mixtures (e.g., Hexane/Isopropanol). science.gov | Separation of various chiral compounds, including those similar to amino acid derivatives. science.gov |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Ionic interactions, hydrogen bonding, inclusion complexation. researchgate.net | Reversed-phase (e.g., Water/Methanol/Acetonitrile). researchgate.net | Enantioseparation of phenylalanine and methionine. researchgate.net |

| Pirkle-type (e.g., Sumichiral OA-2500S) | π-π interactions, hydrogen bonding, dipole stacking. e-tarjome.com | Non-polar with a polar modifier. | Separation of NBD-derivatized amino acid enantiomers. e-tarjome.com |

| Cyclodextrin-based (e.g., CYCLOBOND) | Inclusion complexation within the cyclodextrin cavity. sigmaaldrich.com | Reversed-phase or Normal-phase. | Chiral and achiral isomer separations. sigmaaldrich.com |

Development of Chiral Derivatization Reagents for Enantiomeric Separation

A comprehensive review of academic literature reveals a notable lack of studies where this compound is directly utilized as a chiral derivatization reagent for the purpose of enantiomeric separation. While various derivatives of L-phenylalanine have been successfully employed in this capacity, research focusing specifically on the application of this compound for creating diastereomers to resolve chiral compounds is not prominently documented.

In the field of chiral separations, derivatizing agents are crucial for reacting with enantiomers to form diastereomeric molecules. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). The selection of an appropriate chiral derivatization agent is critical for achieving successful separation.

While compounds such as (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] and N,N-dimethyl-L-phenylalanine have been reported as effective chiral derivatizing reagents for various amino acids and other chiral compounds acs.orgnih.govnih.govmdpi.comscielo.br, similar applications for this compound have not been found in the surveyed literature. The structural characteristics of a derivatizing reagent, including the nature of its functional groups and its steric properties, play a significant role in its ability to induce sufficient separation between the resulting diastereomers.

Further research would be necessary to explore the potential of this compound in this application and to determine its efficacy in comparison to other established chiral derivatization reagents.

Design and Synthesis of Research Probes and Sensors for Biological Systems

This compound, particularly in its 4-methoxy-L-phenylalanine (p-methoxyphenylalanine) form, has been identified as a valuable molecular building block in the design and synthesis of sophisticated research probes and sensors for investigating biological systems. Its unique structural and electronic properties are leveraged to create tools that can report on molecular events and environments within living organisms.

One significant application lies in the development of radiolabeled probes for in vivo imaging. In a notable study, 4-methoxy-L-phenylalanine was used as a precursor to synthesize a dithiocarbamate (B8719985) ligand, which was then complexed with Technetium-99m (99mTc) to create novel radiotracers for tumor imaging. nih.gov The research aimed to develop new amino acid-based imaging agents that could be taken up by cancer cells, which often exhibit increased amino acid transport. The study successfully produced two 99mTc-labeled complexes, [99mTc]TcN-MOPADTC and [99mTc]TcO-MOPADTC, with high radiochemical purity. nih.gov Biodistribution studies in tumor-bearing mice demonstrated that the introduction of the methoxy group on the phenylalanine structure had a positive impact on tumor uptake, suggesting its potential for developing more effective cancer imaging agents. nih.gov

| Radiotracer | Precursor Compound | Application | Key Finding |

| [99mTc]TcN-MOPADTC | 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) | Tumor Imaging | High radiochemical purity and stability. nih.gov |

| [99mTc]TcO-MOPADTC | 4-methoxy-L-phenylalanine dithiocarbamate (MOPADTC) | Tumor Imaging | Demonstrated higher tumor uptake compared to a similar tracer without the methoxy group. nih.gov |

In another area of research, isotopically labeled p-methoxyphenylalanine has been genetically incorporated into proteins to serve as a nuclear magnetic resonance (NMR) probe. nih.gov This innovative approach allows for the site-specific introduction of a sensitive reporter group into a protein of interest. The methoxy group provides a distinct signal in the NMR spectrum that can be monitored to detect subtle conformational changes in the protein upon binding to other molecules or in response to environmental stimuli. For instance, 13C/15N-labeled p-methoxyphenylalanine was incorporated into human fatty acid synthetase to probe ligand-induced conformational changes. nih.gov This technique provides high-resolution structural and dynamic information that is often inaccessible through other methods.

| Probe Type | Incorporated Amino Acid | Target Protein | Investigative Technique | Information Gained |

| NMR Probe | 13C/15N-p-methoxyphenylalanine | Human fatty acid synthetase | Nuclear Magnetic Resonance (NMR) | Conformational changes upon ligand binding. nih.gov |

The use of this compound and its isomers in the design of research probes highlights the versatility of this compound in chemical biology. Its ability to be modified for different detection modalities, such as radioactivity and NMR, makes it a powerful tool for elucidating complex biological processes at the molecular level.

Future Research Trajectories and Interdisciplinary Outlooks for N Methoxy L Phenylalanine

Advancements in Sustainable and Scalable Synthetic Methodologies

The future production of N-Methoxy-L-phenylalanine and related derivatives will increasingly rely on sustainable and scalable methods, moving away from traditional syntheses that may use harsh reagents and produce significant waste. nih.gov A primary focus is the intensification of biocatalytic processes, particularly through enzyme immobilization and continuous flow technologies. novartis.comfrontiersin.org

Recent studies have demonstrated the efficacy of using phenylalanine ammonia (B1221849) lyases (PALs) for the asymmetric amination of corresponding cinnamic acids to produce various L-phenylalanine analogues. frontiersin.orgfrontiersin.org To enhance scalability and catalyst reusability, PALs can be covalently immobilized on commercially available supports. frontiersin.orgfrontiersin.org This creates a stable heterogeneous catalyst that can be integrated into continuous flow reactors. This approach offers significant advantages over batch processing, including drastically reduced reaction times, improved productivity, and simplified downstream processing. novartis.comfrontiersin.org

For instance, the synthesis of 3-methoxy-phenylalanine has been achieved with excellent conversion rates in a continuous flow system using an immobilized PAL enzyme. frontiersin.orgfrontiersin.org This methodology avoids the high costs and stoichiometric requirements of cofactors associated with many enzymatic reactions. frontiersin.orgfrontiersin.org

| Method | Catalyst | Key Advantages | Example Product | Conversion Rate | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Batch Process | Free PAL Enzyme | High selectivity | L-phenylalanine analogues | Variable | Hours to Days | frontiersin.org |

| Continuous Flow | Immobilized PAL Enzyme | Scalability, Catalyst Reusability, Shorter Reaction Times, Higher Productivity | 3-methoxy-phenylalanine | 88 ± 4% | 20 minutes (contact time) | frontiersin.orgfrontiersin.org |

| Whole-Cell Biocatalysis | Engineered C. glutamicum | Sustainable feedstock utilization (e.g., glucose, xylose), avoids toxic reagents | N-methylphenylalanine | 0.73 g/L Titer (glucose) | ~72 hours | nih.gov |

Further research will likely focus on discovering and engineering novel enzymes with enhanced stability and broader substrate specificity to produce a wider array of N-alkoxy-phenylalanine derivatives. Additionally, the integration of metabolic engineering, as demonstrated in the production of N-methylphenylalanine using engineered Corynebacterium glutamicum, presents a promising avenue for the sustainable, fermentative production of these compounds from simple carbon sources like glucose or xylose. nih.gov

Integration of Advanced Spectroscopic and Computational Tools for Mechanistic Insights

A deeper understanding of the conformational dynamics, electronic structure, and reaction mechanisms of this compound is crucial for its rational design in various applications. The integration of advanced spectroscopic techniques and high-level computational methods provides a powerful approach to achieve these mechanistic insights.

Spectroscopic Tools:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) are invaluable for studying isotopically labeled methoxy-phenylalanine derivatives. nih.gov These methods can precisely track chemical shift changes, providing information on ligand binding events, conformational changes in proteins, and the local environment of the amino acid side chain. nih.gov

Terahertz (THz) Spectroscopy: THz spectroscopy is emerging as a sensitive tool for probing the low-frequency vibrational modes of amino acids, which correspond to collective intermolecular motions. researchgate.net This technique can be used to distinguish between different crystalline forms and to study the dynamics of the molecule's hydration shell. researchgate.net

Computational Tools:

Density Functional Theory (DFT): DFT methods, such as M06-2X, are widely used to investigate the structure, stability, and potential energy surfaces of various conformations of phenylalanine and its derivatives. researchgate.netmdpi.com These calculations help identify key non-covalent interactions (e.g., hydrogen bonds, NH-π interactions) that govern molecular stability. researchgate.net

Ab Initio Methods: High-accuracy methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to refine the energetics of reaction pathways, providing benchmark data for understanding reaction mechanisms, such as those involving radical species. mdpi.com

Nonadiabatic Dynamics Simulations: To understand the fate of the molecule after UV excitation, surface hopping nonadiabatic dynamics can be used. researchgate.net These simulations reveal the mechanisms of excited-state deactivation, such as the transfer of excitation from the phenyl ring to an amide group, which is critical for predicting photostability. researchgate.net

| Technique | Type | Information Gained | Reference |

|---|---|---|---|

| NMR Spectroscopy (HSQC) | Spectroscopic | Ligand binding, protein conformational changes, local electronic environment | nih.gov |

| Terahertz Spectroscopy | Spectroscopic | Intermolecular vibrations, crystal form analysis, hydration dynamics | researchgate.net |

| Density Functional Theory (DFT) | Computational | Conformational analysis, molecular stability, reaction mechanisms | researchgate.netmdpi.com |

| Nonadiabatic Dynamics | Computational | Excited-state deactivation pathways, photostability analysis | researchgate.net |

Future work will involve a tighter synergy between these experimental and theoretical approaches. For example, computationally predicted vibrational spectra from DFT can be directly compared with experimental THz and IR spectra to validate structural models. researchgate.net Similarly, molecular dynamics simulations can provide a structural basis for interpreting NMR data on protein-ligand interactions.

Exploration of Novel Molecular Targets and Interaction Mechanisms

The phenylalanine scaffold is a well-established "hot spot" for mediating protein-protein interactions (PPIs), making its derivatives attractive for designing modulators of these crucial biological pathways. nih.gov The introduction of an N-methoxy group offers a unique handle to fine-tune steric and electronic properties, potentially leading to novel binding modes and enhanced specificity for challenging molecular targets.

Future research will likely target PPIs where phenylalanine residues play a critical role. Examples include the interaction between the p53 tumor suppressor and its negative regulator MDM2, or various protein interfaces essential for the lifecycle of viruses like HIV. nih.gov The N-methoxy group can alter the hydrogen-bonding capacity and conformational preferences of the amino acid, enabling the design of derivatives that can either mimic or disrupt these native interactions with higher affinity or selectivity.

Another promising area is the design of novel enzyme inhibitors. Phenylalanine derivatives have been successfully developed as inhibitors for enzymes like tyrosinase, which is involved in melanin production. nih.gov By systematically modifying the this compound core, researchers can explore its potential to bind to the active sites of other enzymes implicated in disease. Molecular docking and dynamic simulations will be instrumental in identifying potential new targets and predicting the binding interactions of these novel derivatives, guiding their synthesis and experimental validation. nih.gov

Expansion of Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design

This compound is an excellent building block for peptidomimetics—small molecules designed to mimic the structure and function of natural peptides. nih.gov The expansion of Structure-Activity Relationship (SAR) studies is essential to systematically optimize the potency, selectivity, and pharmacokinetic properties of these peptidomimetics. nih.govmdpi.com

The design process for peptidomimetics often begins by identifying the key amino acid residues in a peptide that are responsible for its interaction with a biological receptor. nih.gov Once a phenylalanine residue is identified as critical, its N-methoxy derivative can be incorporated into a lead compound. Subsequent SAR studies would involve systematically modifying different parts of the molecule. nih.govmdpi.com

Key areas for SAR exploration include:

N-Terminus Modification: Altering the N-alkoxy group (e.g., to N-ethoxy or N-benzyloxy) to probe steric and electronic requirements in the binding pocket.

Phenyl Ring Substitution: Adding substituents to the phenyl ring to introduce new interactions (e.g., hydrogen bonds, hydrophobic contacts) or to block metabolic degradation.

Backbone Modification: Introducing constraints, such as N-methylation of adjacent amide bonds, has been shown to selectively affect binding to different protein targets by altering the conformational flexibility of the peptide backbone. nih.gov

| Modification Site | Example Modification | Potential Impact on Activity | Rationale | Reference |

|---|---|---|---|---|

| Nitrogen Substituent | Varying the alkoxy chain length (methoxy, ethoxy, etc.) | Alter binding affinity and selectivity | Probes steric tolerance within the binding pocket. | nih.gov |

| Phenyl Ring | Addition of halogen or methyl groups | Enhance hydrophobic interactions; block metabolism | Can fill specific sub-pockets and improve pharmacokinetic properties. | mdpi.com |

| Amide Backbone | N-methylation of an adjacent peptide bond | Improve membrane permeability; alter binding profile | Reduces hydrogen-bonding capacity and restricts backbone conformation. | nih.gov |

| C-Terminus | Conversion to ester or amide | Increase stability and cell permeability | Neutralizes the negative charge of the carboxylic acid. | nih.gov |

These systematic studies, combining chemical synthesis with biological evaluation, will generate crucial data to build predictive models for designing next-generation therapeutics based on the this compound scaffold. nih.govmdpi.com

Development of this compound as a Tool for Chemical Biology Research

Beyond therapeutic applications, this compound and its derivatives have significant potential as chemical tools to probe biological systems. escholarship.org The development of specialized probes enables the study of complex biological processes, such as protein dynamics and enzyme function, in vitro and in living cells. nih.gov

One major avenue is the use of isotopically labeled (e.g., ¹³C, ¹⁵N) p-methoxyphenylalanine as an NMR probe. nih.gov By genetically encoding the incorporation of this unnatural amino acid into a specific site in a protein, researchers can obtain highly simplified NMR spectra. nih.gov This allows for the precise monitoring of ligand binding and associated conformational changes in large proteins that would otherwise be difficult to study by NMR. nih.gov The methoxy (B1213986) group provides a unique, well-resolved signal that is sensitive to its local environment. nih.gov

Another exciting trajectory is the development of fluorescent probes. Native phenylalanine has weak fluorescence, limiting its utility in imaging applications. nih.gov However, the phenylalanine scaffold can be chemically modified to create derivatives with significantly improved photophysical properties, such as increased quantum yields and red-shifted emission spectra suitable for live-cell imaging. nih.gov The this compound structure could serve as a starting point for designing novel fluorescent amino acids. By attaching fluorophores or creating extended π-conjugated systems, it may be possible to generate probes that can be incorporated into proteins to report on processes like protein folding or localization within a cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.